molecular formula C17H15F4N3O2 B13728133 7-(E)-p-Fluorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine

7-(E)-p-Fluorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine

Cat. No.: B13728133
M. Wt: 369.31 g/mol
InChI Key: AETULCAXFUFXKW-YRNVUSSQSA-N
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Description

7-(E)-p-Fluorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine is a complex organic compound belonging to the pyrazolo-pyridine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, an ethoxycarbonyl group, and a fluorobenzylidene moiety

Chemical Reactions Analysis

Types of Reactions

7-(E)-p-Fluorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for cross-coupling reactions, triethylamine, and morpholine for debromination . The reaction conditions often involve the use of catalysts such as XPhosPdG2/XPhos and solvents like dichloromethane .

Major Products

The major products formed from these reactions include various arylated and heteroarylated derivatives of the compound, which can exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(E)-p-Fluorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine involves its interaction with specific molecular targets. For example, its inhibition of monoamine oxidase B is achieved through binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . This interaction can modulate various biochemical pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(E)-p-Fluorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H15F4N3O2

Molecular Weight

369.31 g/mol

IUPAC Name

ethyl (7E)-7-[(4-fluorophenyl)methylidene]-3-(trifluoromethyl)-4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C17H15F4N3O2/c1-2-26-16(25)24-8-11(7-10-3-5-12(18)6-4-10)14-13(9-24)15(23-22-14)17(19,20)21/h3-7H,2,8-9H2,1H3,(H,22,23)/b11-7+

InChI Key

AETULCAXFUFXKW-YRNVUSSQSA-N

Isomeric SMILES

CCOC(=O)N1C/C(=C\C2=CC=C(C=C2)F)/C3=NNC(=C3C1)C(F)(F)F

Canonical SMILES

CCOC(=O)N1CC(=CC2=CC=C(C=C2)F)C3=NNC(=C3C1)C(F)(F)F

Origin of Product

United States

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